molecular formula C22H18N4O4S2 B2608812 2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 378775-68-9

2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No. B2608812
CAS RN: 378775-68-9
M. Wt: 466.53
InChI Key: ZQEVOWPHVFRDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide” is a chemical with the molecular formula C16H15N3O2S2. It has a molecular weight of 345.4392 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C16H15N3O2S2. It contains a thieno[2,3-d]pyrimidin-2-yl group, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The molecule also contains an ethyl group, a phenyl group, and a nitrophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Based on its molecular formula, we can infer that it is likely to be a solid at room temperature. Its solubility in various solvents, melting point, boiling point, and other physical and chemical properties would need to be determined experimentally .

Scientific Research Applications

Antitumor Activity

Compounds derived from thieno[2,3-d]pyrimidine, like the one you're inquiring about, have shown significant potential in antitumor activity. For instance, Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives demonstrating potent anticancer activity on various human cancer cell lines, comparable to doxorubicin. This highlights the potential of thieno[2,3-d]pyrimidine derivatives in cancer treatment Hafez & El-Gazzar, 2017.

Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Compounds structured around thieno[2,3-d]pyrimidine have been studied as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the synthesis of DNA. Gangjee et al. (2008, 2009) explored this aspect, synthesizing analogues showing potent dual inhibitory activities against human TS and DHFR, which indicates their potential as antitumor agents Gangjee et al., 2008; Gangjee et al., 2009.

Antimicrobial Activity

Bondock et al. (2008) synthesized new heterocycles incorporating thieno[2,3-d]pyrimidine and evaluated them for antimicrobial activity. Their research suggests that these compounds could be effective against a range of microbial infections Bondock et al., 2008.

Further Chemical Synthesis

Thieno[2,3-d]pyrimidine derivatives are also used in the synthesis of other complex chemical structures. For instance, the work of Maruoka et al. (2001) and Dotsenko et al. (2016) involved the synthesis of various heterocyclic compounds using thieno[2,3-d]pyrimidine as a key intermediate, showing the versatility of this compound in chemical syntheses Maruoka et al., 2001; Dotsenko et al., 2016.

properties

IUPAC Name

2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-2-17-12-18-20(32-17)24-22(25(21(18)28)15-6-4-3-5-7-15)31-13-19(27)23-14-8-10-16(11-9-14)26(29)30/h3-12H,2,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEVOWPHVFRDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.